molecular formula C19H16N4 B5745516 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5745516
M. Wt: 300.4 g/mol
InChI Key: KNSIWVDMWOVDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the 4-methylphenyl and phenyl groups further enhances its chemical properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-amino-1-phenylpyrazole with 4-methylbenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the desired pyrazolo[1,5-a]pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-methylphenyl and phenyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a promising candidate for drug development .

Properties

IUPAC Name

5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-13-7-9-15(10-8-13)16-11-18(20)23-19(21-16)12-17(22-23)14-5-3-2-4-6-14/h2-12H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSIWVDMWOVDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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